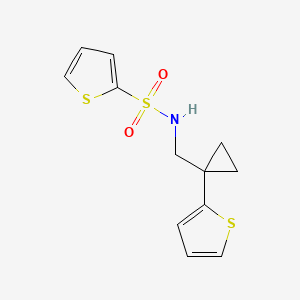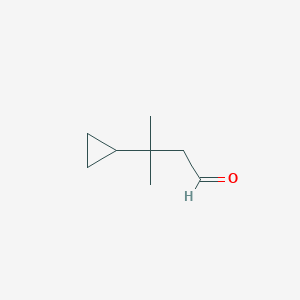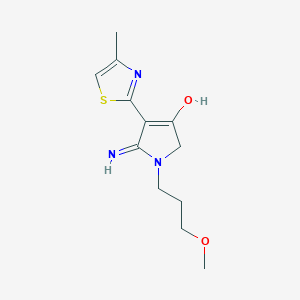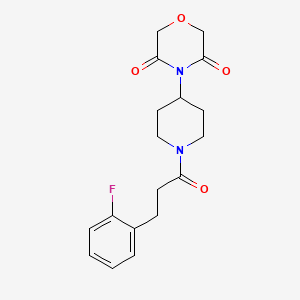![molecular formula C19H15F3N2OS2 B2729236 3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-29-0](/img/structure/B2729236.png)
3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C19H15F3N2OS2 and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Researchers have synthesized a range of compounds with structures similar to the specified compound, exploring their biological activities, such as anti-monoamine oxidase and antitumor activities. These compounds have been found to exhibit significant biological effects in various studies:
- The synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which have shown high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
- A novel synthesis approach for functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, highlighting their potential in regioselective intramolecular electrophilic cyclization reactions (Kut et al., 2020).
Anticancer and Antiproliferative Agents
Compounds structurally related to the specified chemical have been extensively studied for their anticancer and antiproliferative properties:
- Novel quinazolinone derivatives, showing significant diuretic activity, indicate the broader potential of such compounds in therapeutic applications beyond cancer treatment (Maarouf et al., 2004).
- The development of 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones for in vitro and in vivo anticancer activity against HeLa cells, demonstrating the therapeutic potential of these compounds in cancer treatment (Joseph et al., 2010).
Antiviral Applications
Some derivatives have been investigated for their antiviral properties, indicating the versatility of this chemical scaffold:
- The design, synthesis, and antiviral activity evaluation of novel quinazolin-4(3H)-ones against a variety of respiratory and biodefense viruses, showcasing the potential use of these compounds in treating viral infections (Selvam et al., 2007).
Synthesis Techniques
Research has also focused on novel synthesis techniques for these compounds, aiming to improve efficiency and yield:
- Microwave-assisted synthesis of novel quinazolin-4(3H)-ones, demonstrating a rapid and efficient method for producing these compounds, which could be beneficial for large-scale applications (Al-Salahi & Geffken, 2011).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS2/c20-19(21,22)13-5-3-4-12(8-13)9-26-10-14-11-27-18-23-16-7-2-1-6-15(16)17(25)24(14)18/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBRNPGEQOCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2729154.png)
![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2729156.png)

![11-Methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2729158.png)


![N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2729164.png)
![(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2729165.png)
![Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2729166.png)
![N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2729167.png)



